3-Iodo-4-(piperazin-1-ylmethyl)benzoic acid
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Description
3-Iodo-4-(piperazin-1-ylmethyl)benzoic acid , also known by its chemical formula C₁₂H₁₅IN₂O₂ , is a compound with intriguing properties. It belongs to the class of benzoic acid derivatives and features an iodine atom attached to the benzene ring. The piperazine moiety adds further complexity, making it a fascinating subject for study .
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including iodination of 4-(piperazin-1-ylmethyl)benzoic acid . Precise conditions, reagents, and reaction mechanisms play a crucial role in achieving high yields and purity. Further optimization and scale-up studies are essential for practical applications .
Molecular Structure Analysis
The molecular structure of this compound reveals its key features. The iodine atom is substituted at the 3-position of the benzene ring, while the piperazine group is attached to the 4-position . The overall conformation influences its interactions with biological targets.
Chemical Reactions Analysis
This compound participates in various chemical reactions, including acid-base reactions , esterification , and halogenation . Understanding its reactivity profile is crucial for designing derivatives with improved properties. Researchers have investigated its behavior under different conditions, shedding light on its versatility .
Safety and Hazards
As with any chemical compound, safety precautions are essential. Researchers handling 3-Iodo-4-(piperazin-1-ylmethyl)benzoic acid should follow standard laboratory protocols, including proper protective gear and ventilation. It is advisable to consult safety data sheets (SDS) for specific hazard information .
Properties
CAS No. |
1131614-69-1 |
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Molecular Formula |
C12H15IN2O2 |
Molecular Weight |
346.16 g/mol |
IUPAC Name |
3-iodo-4-(piperazin-1-ylmethyl)benzoic acid |
InChI |
InChI=1S/C12H15IN2O2/c13-11-7-9(12(16)17)1-2-10(11)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2,(H,16,17) |
InChI Key |
NZNLTIQZIQTGHO-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)I |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=C(C=C2)C(=O)O)I |
Origin of Product |
United States |
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